Silver;trimethylphosphane
Description
Silver;trimethylphosphane refers to coordination complexes where silver(I) ions are ligated by trimethylphosphane (PMe₃), a tertiary phosphine ligand. These complexes are notable for their structural diversity and applications in catalysis, materials science, and photoluminescence. For instance, [Ag(PMe₃)₄][BF₄] (tetrakis(trimethylphosphane)silver(I) tetrafluoroborate) exemplifies a tetracoordinated Ag(I) complex stabilized by PMe₃ ligands . The strong σ-donor and weak π-acceptor properties of PMe₃ enhance the stability of silver complexes, enabling their use in reactions requiring electron-rich metal centers . PMe₃’s small steric profile (cone angle: 118°) compared to bulkier phosphines allows for higher coordination numbers in Ag(I) complexes, often forming tetrahedral or linear geometries depending on ancillary ligands .
Properties
CAS No. |
60491-63-6 |
|---|---|
Molecular Formula |
C6H18AgP2+ |
Molecular Weight |
260.02 g/mol |
IUPAC Name |
silver;trimethylphosphane |
InChI |
InChI=1S/2C3H9P.Ag/c2*1-4(2)3;/h2*1-3H3;/q;;+1 |
InChI Key |
SJGDOKZLULOBRU-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C.CP(C)C.[Ag+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylphosphane can be synthesized by treating triphenyl phosphite with methylmagnesium chloride in dibutyl ether. The reaction is as follows : [ 3 \text{CH}_3\text{MgCl} + \text{P(OC}_6\text{H}_5)_3 \rightarrow \text{P(CH}_3)_3 + 3 \text{C}_6\text{H}_5\text{OMgCl} ]
Industrial Production Methods
Industrial production of trimethylphosphane typically involves the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethylphosphane undergoes various chemical reactions, including:
Oxidation: It is easily oxidized to the phosphine oxide with oxygen.
Acid-Base Reactions: With a pKa of 8.65, it reacts with strong acids to form salts [HPMe₃]X. This reaction is reversible.
Deprotonation: With strong bases, such as alkyl lithium compounds, a methyl group undergoes deprotonation to give PMe₂CH₂Li.
Substitution: It reacts with methyl bromide to give tetramethylphosphonium bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, strong acids like hydrochloric acid for acid-base reactions, and alkyl lithium compounds for deprotonation .
Major Products
The major products formed from these reactions include phosphine oxide, salts of trimethylphosphane, and tetramethylphosphonium bromide .
Scientific Research Applications
Trimethylphosphane is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Mechanism of Action
The mechanism of action of trimethylphosphane involves its ability to donate electron pairs to metals, forming stable complexes. This ligand’s basicity and steric properties allow it to stabilize various metal centers, facilitating catalytic reactions . In biological systems, silver nanoparticles synthesized using trimethylphosphane exhibit antimicrobial activity through mechanisms such as adhesion to microbial cells, penetration, and generation of reactive oxygen species .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of Silver-Phosphine Complexes
- Electronic Effects: PMe₃’s strong σ-donor capacity increases electron density at Ag(I), favoring redox-stable complexes. In contrast, PPh₃’s larger cone angle (145°) and weaker donating ability result in lower coordination numbers and reduced catalytic activity in some contexts .
- Steric Effects : PEt₃ (cone angle: 132°) balances steric bulk and electron donation, enabling stable 3–4 coordinate Ag(I) complexes like Ag(fod)(PEt₃), which are used in chemical vapor deposition due to their volatility .
Stability and Reactivity
- Air/Moisture Sensitivity : PMe₃-based Ag(I) complexes are highly air-sensitive, requiring storage under inert atmospheres (e.g., N₂), similar to PEt₃ analogs . Triphenylphosphine complexes (e.g., [Ag(PPh₃)₄][SO₃CF₃]) exhibit greater air stability due to PPh₃’s hydrophobic aryl groups .
- Ligand Displacement: PMe₃ readily displaces weaker Lewis bases. For example, PMe₃ removes BPh₃ from silanone-borane adducts, forming Me₃P→BPh₃ and releasing reactive silanone species . This contrasts with PPh₃, which shows slower ligand-exchange kinetics due to steric hindrance .
Comparative Case Study: PMe₃ vs. PEt₃ in Silver Complexes
Table 2: Reaction Performance of PMe₃ vs. PEt₃ Ligands
| Parameter | PMe₃ Ligand | PEt₃ Ligand |
|---|---|---|
| Reaction Rate (Catalysis) | Faster due to higher σ-donor strength | Slower, steric hindrance |
| Thermal Stability | Lower (decomposes >100°C) | Higher (stable up to 150°C) |
| Volatility | Moderate | High (favors CVD applications) |
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